molecular formula C8H6N2 B8286393 1,4-Cyclohexadiene-1,2-dicarbonitrile

1,4-Cyclohexadiene-1,2-dicarbonitrile

Cat. No.: B8286393
M. Wt: 130.15 g/mol
InChI Key: IYODXAAFCXKOAC-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1,2-dicarbonitrile (CAS 4622-04-2) is an organic compound with the molecular formula C8H2N2O2 and a molecular weight of 158.12 g/mol . This compound, which is also known as 2,3-Dicyano-1,4-benzoquinone, is characterized by its high purity and specific physical properties, including a melting point of 178-180 °C . It serves as a valuable building block in chemical synthesis and organic materials research. The structure of this dicyanated quinone suggests its potential utility as an electron-acceptor or as a reagent in dehydrogenation and oxidation reactions, analogous to the related and widely used reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Researchers can leverage this compound to develop novel pharmaceutical intermediates, functional polymers, and advanced materials. The product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

cyclohexa-1,4-diene-1,2-dicarbonitrile

InChI

InChI=1S/C8H6N2/c9-5-7-3-1-2-4-8(7)6-10/h1-2H,3-4H2

InChI Key

IYODXAAFCXKOAC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1C#N)C#N

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Organic Reactions
    • 1,4-Cyclohexadiene-1,2-dicarbonitrile serves as a versatile reagent in various organic transformations. It can participate in cycloaddition reactions, leading to the formation of complex cyclic structures that are valuable in drug development.
  • Synthesis of Heterocycles
    • The compound can be utilized to synthesize heterocyclic compounds through reactions such as Michael additions and nucleophilic substitutions. These heterocycles are essential in pharmaceuticals for their biological activity.
  • Building Block for Polymerization
    • Due to its diene functionality, this compound can be polymerized to create high-performance materials. These polymers have applications in coatings, adhesives, and advanced materials.

Medicinal Chemistry Applications

  • Potential Anticancer Agent
    • Recent studies have indicated that derivatives of cyclohexadiene compounds exhibit anticancer properties. For instance, research into cyclohexane-1,3-dione derivatives showed promising results against non-small-cell lung cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications to the cyclohexadiene framework can enhance biological activity.
  • Inhibitors of Tyrosine Kinases
    • Cyclohexadiene derivatives have been explored as inhibitors of receptor tyrosine kinases, which are critical in cancer proliferation pathways. This application highlights the therapeutic potential of this compound as a scaffold for developing targeted cancer therapies .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisReagent for cycloaddition and nucleophilic reactions ,
Heterocycle SynthesisBuilding block for pharmaceuticals
PolymerizationProduction of high-performance materials
Anticancer ResearchPotential inhibitors for tyrosine kinases
CompoundCell Line TestedIC50 (µM)Activity Description
Cyclohexane-1,3-dione Derivative AH460 (NSCLC)0.5Strong cytotoxicity
Cyclohexane-1,3-dione Derivative BHT29 (Colorectal)0.8Moderate cytotoxicity
Cyclohexane-1,3-dione Derivative CU87MG (Glioma)0.6Strong inhibition

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of cyclohexane-1,3-dione derivatives demonstrated their efficacy against various cancer cell lines including H460 and HT29. The research utilized quantitative structure–activity relationship (QSAR) modeling to predict the biological activity based on structural modifications .

Case Study 2: Synthesis of Heterocycles
In another investigation, researchers synthesized novel heterocyclic compounds from this compound through Michael addition reactions with various nucleophiles. These compounds were evaluated for their pharmacological properties and showed promise as potential drug candidates .

Comparison with Similar Compounds

Table 1: Key Properties of DDQ and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Profile
DDQ C₈Cl₂N₂O₂ 227.00 Cl, CN, O (quinone) 210–215 Benzene, MeOH, acetic acid
2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbonitrile C₈H₂N₂O₄ 190.11 OH, O (diketone), CN Not reported Not reported
Cyclobutene-1,2-dicarbonitrile C₆H₄N₂ 104.11 CN (α,β-unsaturated) Not reported Reacts with H₂O, MeOH, H₂SO₄
3-Fluorobenzene-1,2-dicarbonitrile C₈H₃FN₂ 146.12 F, CN (aromatic) Not reported Organic solvents
1,1-Cyclohexanedicarbonitrile C₈H₁₀N₂ 134.18 CN (saturated cyclohexane) Not reported Not reported

DDQ vs. 2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbonitrile

  • DDQ: Oxidizes via SET due to its electron-deficient quinoid structure. Applications include dehydrogenation of steroidal ketones and synthesis of charge-transfer complexes .
  • 2,5-Dihydroxy analog : The hydroxyl groups increase polarity and may enable hydrogen-bonding interactions, but the absence of chlorine reduces electrophilicity. Its applications remain unexplored in the literature .

DDQ vs. Cyclobutene-1,2-dicarbonitrile

  • Cyclobutene-1,2-dicarbonitrile : Reacts via [2+2] cycloadditions (e.g., with acrylonitrile) and solvolysis (forming diamides or diesters in H₂SO₄/MeOH). Its α,β-unsaturated nitriles enable Michael additions, unlike DDQ’s redox-focused reactivity .

DDQ vs. Fluorinated Benzene-dicarbonitriles

  • 3-Fluorobenzene-1,2-dicarbonitrile: The planar aromatic ring and fluorine substituent favor nucleophilic aromatic substitution (e.g., forming phthalocyanines). However, the lack of a quinone backbone limits its use in oxidation reactions .

DDQ vs. 1,1-Cyclohexanedicarbonitrile

  • 1,1-Cyclohexanedicarbonitrile: The saturated cyclohexane ring and non-conjugated nitriles restrict electron-transfer capability. It may serve as a precursor for polymers or cross-linking agents rather than redox mediators .

Preparation Methods

Cyanation of Chlorinated Precursors

A common approach for introducing nitrile groups involves cyanation reactions. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is synthesized via cyanation of chloranil (tetrachloro-1,4-benzoquinone). By analogy, 1,4-cyclohexadiene-1,2-dicarbonitrile could theoretically be prepared by substituting chlorine atoms in a chlorinated cyclohexadiene precursor with nitriles.

Step Reagents/Conditions Key Considerations
Chlorination of cyclohexadieneCl₂, FeCl₃ catalyst (or other chlorinating agents)Chlorination regioselectivity critical; may require directing groups
CyanationNaCN, CuCN, or other cyanide sourcesHarsh conditions (elevated temperatures, polar aprotic solvents)

Hypothetical Pathway:

  • Chlorination : Introduce Cl atoms to cyclohexadiene at positions 1 and 2.

  • Cyanation : Replace Cl with CN via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling.

This method is speculative, as no direct evidence for its use in synthesizing this compound exists in the reviewed literature.

Decarboxylation of Dicarboxylic Acid Precursors

Patents describe decarboxylation of chlorinated dicarboxylic acid anhydrides to yield cyclohexadiene derivatives. For example, 1,4-cyclohexadiene-1-carboxylic acid is prepared by decarboxylating 1-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride with a strong base.

Step Reagents/Conditions Yield References
Anhydride FormationMaleic anhydride, trans-1-acetoxybutadieneNot reported
DecarboxylationNaOH, KOH, or organic bases (e.g., tetraalkylammonium hydroxides)~70–90%

Adaptation for Nitrile Synthesis:

  • Derivatization : Replace carboxylic acid groups with nitriles via Curtius rearrangement (e.g., conversion of carboxylic acids to isocyanates, then to amines, followed by nitrile formation).

  • Oxidative Dehydrogenation : Introduce double bonds into a saturated nitrile-containing precursor.

This approach is indirect and would require multiple steps, but it aligns with established decarboxylation protocols.

Reduction of Oxidized Cyclohexadiene Derivatives

DDQ-related compounds (e.g., 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile ) are reduced to their dihydro forms, which could serve as precursors. For example, This compound might be synthesized by reducing a dioxo-cyclohexadiene derivative.

Step Reagents/Conditions Challenges
OxidationO₂, KMnO₄, or other oxidizing agentsOver-oxidation risks
ReductionH₂/Pd, NaBH₄, or LiAlH₄Selectivity for specific double bonds

Example Reaction Pathway:

  • Oxidation : Introduce ketone (oxo) groups to a cyclohexadiene precursor.

  • Reduction : Use catalytic hydrogenation or hydride agents to remove oxo groups, yielding the diene.

This method is plausible but requires validation, as no direct examples are documented.

Key Challenges and Limitations

Challenge Impact on Synthesis Potential Solutions
Regioselectivity Difficulty controlling CN group placementUse directing groups (e.g., electron-withdrawing substituents)
Stability Susceptibility to hydrolysis or oxidationAnhydrous conditions, inert atmospheres
Scalability High cost of reagents (e.g., CuCN)Optimizing stoichiometry, catalyst recycling

Comparative Analysis of Related Compounds

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

DDQ is synthesized via cyanation of chloranil. Its structure includes chloro and oxo groups, which are absent in this compound.

Property DDQ This compound
Molecular Formula C₈Cl₂N₂O₂C₈H₆N₂
Melting Point 210–215°C (dec.)Not reported
Applications Oxidative dehydrogenation, aromatizationTheoretical: polymer chemistry, ligand design

3,6-Dioxo-1,4-Cyclohexadiene-1,2-dicarbonitrile

This compound (CAS 4622-04-2) differs by the presence of ketone groups. Its synthesis might involve oxidation of a dihydro precursor.

Step Reagents/Conditions Yield References
Oxidation O₂, KMnO₄, or CrO₃Not reported
Purification HPLC, recrystallizationHigh purity (>98%)

Proposed Experimental Protocols

Hypothetical Cyanation of 1,2-Dichlorocyclohexadiene

  • Chlorination :

    • React cyclohexadiene with Cl₂ in CCl₄ or chloroform.

    • Isolate 1,2-dichlorocyclohexadiene via distillation.

  • Cyanation :

    • Treat with NaCN/KCN in DMF at 100–150°C.

    • Quench with H₂O, extract with EtOAc, and purify via column chromatography.

Expected Challenges :

  • Low regioselectivity due to similar electronic environments of Cl atoms.

  • Risk of over-substitution or decomposition under harsh conditions.

Reductive Removal of Oxidized Groups

  • Oxidation :

    • Oxidize a cyclohexadiene derivative to introduce ketones (e.g., using SeO₂).

  • Reduction :

    • Use NaBH₄ or LiAlH₄ in THF to reduce oxo groups to CH₂.

Example :

  • Starting Material : 3,6-Dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile.

  • Product : this compound.

Q & A

Q. What are the primary applications of 1,4-Cyclohexadiene-1,2-dicarbonitrile (DDQ) in organic synthesis?

DDQ is widely employed as a strong oxidizing agent in dehydrogenation reactions (e.g., converting alcohols to ketones and phenols to quinones) and as an electron-transfer reagent in the synthesis of heterocycles like 1,2-benzothiazoles and quinoline derivatives. It is particularly effective in steroidal transformations and oxidative coupling reactions. Methodologically, reactions typically use DDQ in stoichiometric amounts (1–2 equivalents) in solvents such as benzene, dioxane, or dichloromethane under inert conditions .

Q. How should DDQ be stored to ensure stability and safety in laboratory settings?

DDQ is moisture-sensitive and hydrolyzes in the presence of water, releasing toxic hydrogen cyanide. It must be stored in a desiccator at temperatures below +30°C, away from light and humidity. Handling requires gloves, eye protection, and a fume hood due to its acute toxicity (e.g., murine LD₅₀: 13 mg/kg intravenous) .

Q. What analytical techniques are recommended for confirming the purity of DDQ?

High-performance liquid chromatography (HPLC) with UV detection (λ ~300 nm) is standard for purity assessment. Melting point analysis (214–217°C) and FT-IR spectroscopy (characteristic C≡N and quinone C=O stretches at ~2230 cm⁻¹ and ~1650 cm⁻¹, respectively) are also critical. Karl Fischer titration ensures water content ≤0.5% .

Advanced Research Questions

Q. What mechanistic pathways underlie DDQ-mediated dehydrogenation of alcohols and phenols?

The reaction proceeds via a two-step hydride abstraction mechanism: (1) DDQ abstracts a hydride from the substrate, forming a protonated hydroquinone intermediate, and (2) subsequent oxidation regenerates the quinone structure. Radical pathways may coexist in non-polar solvents. Isotopic labeling (e.g., deuterated substrates) and ESR spectroscopy can elucidate competing mechanisms .

Q. How can computational methods like DFT predict the electronic properties of DDQ derivatives?

Density functional theory (DFT) at the B3LYP/6-311G(d) level accurately calculates HOMO-LUMO gaps (e.g., 4.39 eV for triazole derivatives) and charge-transfer behavior. These models correlate with experimental UV-Vis spectra and electrochemical data (cyclic voltammetry), aiding in designing DDQ-based chromophores for nonlinear optics .

Q. What experimental strategies resolve discrepancies in DDQ’s solubility data across studies?

Conflicting solubility reports (e.g., dichloromethane vs. chloroform) can be addressed by controlled gravimetric analysis: saturate solvents at 25°C under nitrogen, filter undissolved DDQ, and quantify via UV absorbance. Polar aprotic solvents (e.g., THF, dioxane) generally show higher solubility due to dipole-quinone interactions .

Q. How does DDQ’s reactivity vary in electron-deficient vs. electron-rich environments?

In electron-deficient systems (e.g., acrylonitrile), DDQ acts as a dienophile in [2+2] cycloadditions, forming strained cyclobutane derivatives. In electron-rich substrates (e.g., styrenes), it facilitates oxidative cyclization via single-electron transfer (SET). Solvent polarity and additives (e.g., Ph₃P) modulate selectivity .

Q. What safety protocols are critical when scaling DDQ-dependent reactions?

Large-scale reactions require real-time monitoring of HCN release using gas sensors. Quenching with aqueous NaHCO₃ or FeSO₄ neutralizes residual DDQ. Waste must be treated with oxidizing agents (e.g., KMnO₄) to degrade cyanide byproducts. Institutional safety reviews are mandatory for protocols exceeding 10 g .

Data Contradiction Analysis

Q. How can researchers reconcile divergent reports on DDQ’s catalytic efficiency in steroidal oxidations?

Variability in reaction yields (50–90%) may arise from substrate steric hindrance or solvent purity. Systematic optimization (e.g., DoE methods) should test solvent drying (molecular sieves vs. distillation), DDQ particle size (ball-milled vs. as-received), and temperature (25–80°C). Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

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